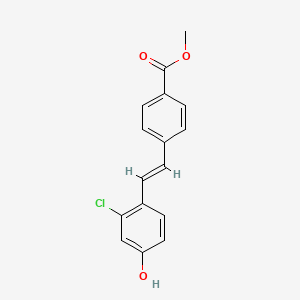

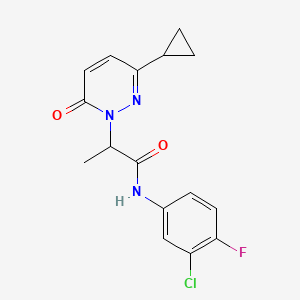

![molecular formula C14H18F3NO2S B2674066 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine CAS No. 612042-26-9](/img/structure/B2674066.png)

3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The trifluoromethyl group, for instance, is known for its high electronegativity and can participate in various types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications

Sulfonamide Inhibitors and Therapeutic Applications

Sulfonamide compounds, including 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine, have been widely recognized for their bacteriostatic properties against bacterial infections. Beyond their historical significance as antibiotics, sulfonamides have diversified applications in modern medicine, including roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their utility has expanded into the treatment of various diseases, such as cancer, glaucoma, and Alzheimer's disease, showcasing their versatility as drug candidates (Gulcin & Taslimi, 2018).

Environmental Degradation and Impact

Research on polyfluoroalkyl chemicals, which share structural similarities with 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine due to the presence of fluorinated moieties, has illuminated the environmental fate and degradation pathways of these compounds. Studies focusing on microbial degradation have provided insights into how these chemicals, once released into the environment, can be broken down into perfluorinated acids, raising concerns about their persistence and potential impact on ecosystems (Liu & Avendaño, 2013).

Antibiotic Resistance Implications

The widespread use of sulfonamides has led to environmental concerns, notably their contribution to the development of antibiotic resistance. The release of small amounts of sulfonamides into the environment, primarily from agricultural activities, has been shown to induce changes in microbial populations. This shift can potentially affect human health on a global scale, emphasizing the need for more sustainable use and disposal practices for these compounds (Baran et al., 2011).

Novel Treatment Technologies for PFAS

The structural features of 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine suggest its potential inclusion in the broader category of fluoroalkyl substances, which have been the subject of research for novel treatment technologies. Studies have explored various innovative methods, including sonochemistry and photolysis, to address the challenges posed by the environmental persistence of these compounds. This research direction underscores the need for effective strategies to mitigate the impact of such substances on both the environment and public health (Kucharzyk et al., 2017).

Future Directions

properties

IUPAC Name |

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO2S/c1-10-6-11(2)9-18(8-10)21(19,20)13-5-3-4-12(7-13)14(15,16)17/h3-5,7,10-11H,6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPXIOJSNWIZDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

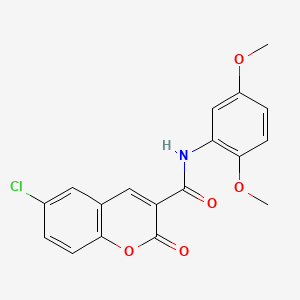

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2673983.png)

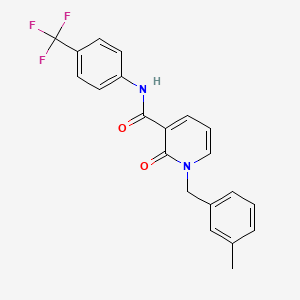

![N-(4-acetylphenyl)-3-(7-oxo-3-phenylisoxazolo[4,5-d]pyrimidin-6(7H)-yl)propanamide](/img/structure/B2673988.png)

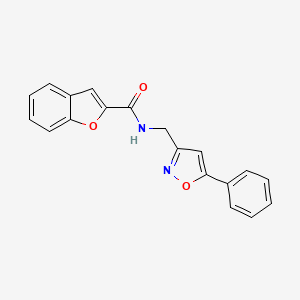

![N-(1,3-benzodioxol-5-yl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2673998.png)

![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)

![N-{2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2674002.png)

![2-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2674004.png)

![2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2674005.png)